molecular formula C7H10N4O B12996339 N,N'-Dimethyl-N-(2-oxo-1,2-dihydropyrimidin-4-yl)formimidamide

N,N'-Dimethyl-N-(2-oxo-1,2-dihydropyrimidin-4-yl)formimidamide

Cat. No.: B12996339
M. Wt: 166.18 g/mol
InChI Key: KEJWEIBJTLUAFJ-UHFFFAOYSA-N
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Description

N,N’-Dimethyl-N-(2-oxo-1,2-dihydropyrimidin-4-yl)formimidamide is a heterocyclic compound that belongs to the class of dihydropyrimidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Dimethyl-N-(2-oxo-1,2-dihydropyrimidin-4-yl)formimidamide can be achieved through a multicomponent reaction known as the Biginelli reaction. This reaction involves the condensation of an aldehyde, a β-ketoester, and urea under acidic conditions. Various catalysts, such as Lewis acids and silica-supported solid acids, have been employed to improve the efficiency and yield of this reaction .

Industrial Production Methods

Industrial production of dihydropyrimidinones, including N,N’-Dimethyl-N-(2-oxo-1,2-dihydropyrimidin-4-yl)formimidamide, often involves the use of green chemistry principles. For instance, the use of Montmorillonite-KSF as a reusable and heterogeneous catalyst has been reported to provide a cost-effective and environmentally friendly approach to the synthesis of these compounds .

Chemical Reactions Analysis

Types of Reactions

N,N’-Dimethyl-N-(2-oxo-1,2-dihydropyrimidin-4-yl)formimidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce reduced forms of the compound.

Comparison with Similar Compounds

N,N’-Dimethyl-N-(2-oxo-1,2-dihydropyrimidin-4-yl)formimidamide can be compared with other dihydropyrimidinones and related heterocyclic compounds:

The uniqueness of N,N’-Dimethyl-N-(2-oxo-1,2-dihydropyrimidin-4-yl)formimidamide lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C7H10N4O

Molecular Weight

166.18 g/mol

IUPAC Name

N,N'-dimethyl-N-(2-oxo-1H-pyrimidin-6-yl)methanimidamide

InChI

InChI=1S/C7H10N4O/c1-8-5-11(2)6-3-4-9-7(12)10-6/h3-5H,1-2H3,(H,9,10,12)

InChI Key

KEJWEIBJTLUAFJ-UHFFFAOYSA-N

Canonical SMILES

CN=CN(C)C1=CC=NC(=O)N1

Origin of Product

United States

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